2-(4-(Dimethylamino)benzylidene)malononitrile

Catalog No.
S602659
CAS No.
2826-28-0
M.F
C12H11N3
M. Wt
197.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Dimethylamino)benzylidene)malononitrile

CAS Number

2826-28-0

Product Name

2-(4-(Dimethylamino)benzylidene)malononitrile

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]propanedinitrile

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c1-15(2)12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,1-2H3

InChI Key

IYNONQVNLZATDK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C#N

Synonyms

2-(4-(dimethylamino)benzylidene)malononitrile

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C#N

Photophysical properties and applications:

DMN is a well-studied organic chromophore known for its interesting photophysical properties, including fluorescence, photoisomerization, and non-linear optics. These properties make it a valuable tool for various scientific research applications, including:

  • Development of fluorescent probes

    DMN's strong fluorescence emission and sensitivity to its environment make it a suitable candidate for designing fluorescent probes for various purposes. For example, researchers have explored its use in sensing metal ions, biomolecules, and changes in polarity .

  • Photodynamic therapy

    DMN has been investigated for its potential applications in photodynamic therapy (PDT), a treatment modality using light to activate photosensitizers and generate cytotoxic reactive oxygen species. Studies suggest that DMN can be incorporated into nanoparticles for targeted PDT applications .

  • Organic light-emitting diodes (OLEDs)

    DMN's efficient light emission and tunable properties make it a potential candidate for developing efficient OLED materials. Research is ongoing to explore its use in designing new OLED emitters with improved performance .

Organic photovoltaics:

DMN has been explored as a potential electron acceptor material in organic photovoltaic (OPV) devices. These devices convert light energy into electricity. Studies suggest that DMN can improve the power conversion efficiency of OPVs due to its suitable energy levels and electron-accepting properties .

Material science:

DMN has been investigated for its potential applications in material science, particularly in developing new functional materials. For example, researchers have explored its use in designing nonlinear optical materials for applications in photonics and optical communication .

2-(4-(Dimethylamino)benzylidene)malononitrile is a chemical compound characterized by its distinctive structure, which includes a dimethylamino group attached to a benzylidene moiety and a malononitrile functional group. The molecular formula of this compound is C${13}$H${12}$N$_{2}$, and it features a central carbon-carbon double bond between the benzylidene and malononitrile components. This compound is notable for its vibrant red color when crystallized, which is attributed to its electronic structure that allows for significant light absorption in the visible spectrum .

DDM should be handled with caution due to the following potential hazards:

  • Acute toxicity: DDM may cause skin and eye irritation upon contact.
  • Respiratory irritation: Inhalation of DDM dust or vapor can irritate the respiratory tract.
  • Environmental impact: DDM's disposal should follow proper regulations to minimize environmental contamination.

The primary reaction involving 2-(4-(Dimethylamino)benzylidene)malononitrile is the Knoevenagel condensation, a reaction that forms carbon-carbon bonds through the condensation of an aldehyde with an active methylene compound. In this case, the compound can be synthesized by reacting 4-(dimethylamino)cinnamaldehyde with malononitrile under suitable conditions, often utilizing catalysts such as LiOH or other bases . The reaction typically proceeds with high yields and can be monitored using thin layer chromatography.

The synthesis of 2-(4-(Dimethylamino)benzylidene)malononitrile typically involves the following steps:

  • Starting Materials: The reaction requires 4-(dimethylamino)cinnamaldehyde and malononitrile.
  • Reaction Conditions: The reactants are mixed in an appropriate solvent (often ethanol or another polar solvent) and heated or stirred at room temperature.
  • Catalysis: A base catalyst may be added to facilitate the Knoevenagel condensation.
  • Product Isolation: Upon completion of the reaction, the product can be isolated through filtration and recrystallization from a suitable solvent .

2-(4-(Dimethylamino)benzylidene)malononitrile finds applications primarily in the fields of dye chemistry and material science. Its vivid color makes it suitable for use as a dye in various applications, including textiles and plastics. Additionally, due to its unique photophysical properties, it is being explored for potential applications in organic electronics and photonic devices .

Studies on interaction dynamics indicate that 2-(4-(Dimethylamino)benzylidene)malononitrile undergoes significant changes upon exposure to different solvents. The polarity of the solvent can greatly influence its reactivity and decay dynamics, affecting how it interacts with light and potentially altering its biological effects . Understanding these interactions is crucial for developing safe handling protocols and exploring new applications.

Several compounds share structural similarities with 2-(4-(Dimethylamino)benzylidene)malononitrile, including:

  • 2-(4-Nitrobenzylidene)malononitrile
  • 2-(4-Chlorobenzylidene)malononitrile
  • 2-(4-Methoxybenzylidene)malononitrile

Comparison Table

Compound NameUnique Features
2-(4-(Dimethylamino)benzylidene)malononitrileExhibits strong photophysical properties; vibrant red color
2-(4-Nitrobenzylidene)malononitrileContains a nitro group; often used in dye applications
2-(4-Chlorobenzylidene)malononitrileContains a chlorine substituent; different electronic properties
2-(4-Methoxybenzylidene)malononitrileFeatures a methoxy group; alters solubility characteristics

The uniqueness of 2-(4-(Dimethylamino)benzylidene)malononitrile lies in its strong electron-donor properties due to the dimethylamino group, which enhances its reactivity and photophysical characteristics compared to other similar compounds. This makes it particularly interesting for research into new materials and biological applications.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2826-28-0

Dates

Modify: 2023-08-15
Streuff et al. A palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. Nature Chemistry, doi: 10.1038/nchem.518, published online 31 January 2010 http://www.nature.com/nchem

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